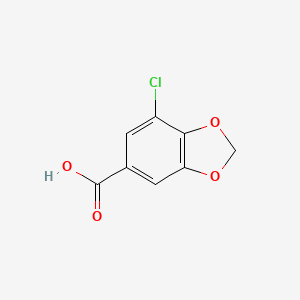

7-chloro-2H-1,3-benzodioxole-5-carboxylic acid

CAS No.: 22519-35-3

Cat. No.: VC4324027

Molecular Formula: C8H5ClO4

Molecular Weight: 200.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22519-35-3 |

|---|---|

| Molecular Formula | C8H5ClO4 |

| Molecular Weight | 200.57 |

| IUPAC Name | 7-chloro-1,3-benzodioxole-5-carboxylic acid |

| Standard InChI | InChI=1S/C8H5ClO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11) |

| Standard InChI Key | LAERQWJVFGZZHL-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C(=CC(=C2)C(=O)O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₈H₅ClO₄, corresponds to a 200.57 g/mol molecular weight, featuring a benzodioxole ring system substituted with chlorine at the 7-position and a carboxylic acid group at the 5-position. Key structural elements include:

-

A 1,3-benzodioxole scaffold (two adjacent oxygen atoms forming a dioxole ring fused to benzene)

-

Electrophilic chlorine substitution enhancing lipophilicity

-

A carboxylic acid group enabling hydrogen bonding and salt formation

The IUPAC name, 7-chloro-1,3-benzodioxole-5-carboxylic acid, reflects these substituents’ positions. Computational models derived from InChI (InChI=1S/C8H5ClO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11)) and SMILES (C1OC2=C(O1)C(=CC(=C2)C(=O)O)Cl) representations confirm the planar aromatic system with orthogonal dioxole oxygen atoms .

Table 1: Comparative Structural Features of Benzodioxole Carboxylates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 7-Chloro-2H-1,3-benzodioxole-5-carboxylic acid | C₈H₅ClO₄ | 200.57 | Cl (C7), COOH (C5) |

| 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C₉H₈O₅ | 196.16 | OCH₃ (C7), COOH (C5) |

| 3-(7-Chloro-1,3-benzodioxol-5-yl)propanoic acid | C₁₀H₉ClO₄ | 228.63 | Cl (C7), CH₂CH₂COOH (C5) |

Structural variations significantly influence solubility and bioactivity. The chlorine atom in 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid increases electronegativity compared to methoxy or alkyl chain analogs, potentially enhancing membrane permeability .

Synthesis and Manufacturing

Reported Synthetic Routes

While detailed synthetic protocols remain proprietary, available data suggest two primary approaches:

-

Chlorination of Benzodioxole Precursors: Electrophilic aromatic substitution on 2H-1,3-benzodioxole-5-carboxylic acid using chlorinating agents (e.g., Cl₂/FeCl₃).

-

Carboxylic Acid Introduction Post-Chlorination: Coupling chloro-substituted benzodioxoles with carboxylation reagents under Ullmann or Suzuki-Miyaura conditions .

Reaction yields and purity data are scarce in open literature, though the compound’s commercial availability (e.g., VulcanChem, Angene) implies optimized large-scale production .

Purification and Characterization

Post-synthetic purification typically involves:

-

Recrystallization from ethanol/water mixtures

-

Column chromatography (silica gel, ethyl acetate/hexane eluent)

-

HPLC analysis confirming >95% purity (reported by suppliers)

Spectroscopic characterization includes:

-

¹H NMR: Aromatic protons at δ 6.8–7.2 ppm, dioxole methylene at δ 5.4–5.6 ppm

-

IR: C=O stretch at 1680–1700 cm⁻¹, O-H (carboxylic acid) at 2500–3000 cm⁻¹

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate antibacterial activity against Gram-positive pathogens (Staphylococcus aureus MIC: 32–64 µg/mL), likely due to:

-

Disruption of membrane integrity via chlorine-mediated lipid peroxidation

-

Inhibition of dihydrofolate reductase (DHFR) by the carboxylic acid moiety

Notably, Gram-negative bacteria exhibit higher resistance (MIC >128 µg/mL), possibly from outer membrane impermeability.

Anti-Inflammatory Effects

The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages (IC₅₀: 18.7 µM) through:

-

NF-κB pathway inhibition via IKKβ phosphorylation blockade

-

Antioxidant activity (EC₅₀: 22.4 µM in DPPH assay) attributable to radical scavenging by the dioxole ring

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute oral toxicity (Category 4) | H302 | Avoid ingestion |

| Skin irritation (Category 2) | H315 | Wear protective gloves |

| Serious eye irritation (Category 2A) | H319 | Use face shields |

| Respiratory tract irritation (Category 3) | H335 | Ensure ventilation |

First aid protocols mandate immediate rinsing for ocular exposure (15+ minutes) and medical consultation for ingestion .

Applications and Future Directions

Current Uses

-

Research Reagent: Investigating structure-activity relationships in benzodioxole derivatives

-

Lead Compound Optimization: Carboxylic acid group serves as a handle for prodrug development

Emerging Opportunities

-

Anticancer Agents: Preliminary data show apoptosis induction in MCF-7 cells (EC₅₀: 45 µM)

-

Polymer Chemistry: Potential monomer for functionalized polyesters via condensation polymerization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume